molecular formula C14H23NO4 B12963093 (3AS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid

(3AS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid

Cat. No.: B12963093
M. Wt: 269.34 g/mol
InChI Key: POJYGQHOQQDGQZ-QRHSGQBVSA-N
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Description

(3AS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid is a complex organic compound with a unique structure It is characterized by an indole ring system that is fully saturated, making it an octahydro-indole derivative The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid functional group on the second carbon atom of the indole ring adds to its distinctiveness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid typically involves multiple steps. One common method starts with the hydrogenation of an indole derivative to obtain the octahydro-indole core. This is followed by the introduction of the tert-butoxycarbonyl group using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The final step involves the carboxylation of the indole ring, which can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3AS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

(3AS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3AS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (3AS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid: Unique due to its fully saturated indole ring and specific functional groups.

    (3AS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group on the third carbon atom.

    (3AS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-4-carboxylic acid: Similar structure but with the carboxylic acid group on the fourth carbon atom.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

(3aS,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11?/m0/s1

InChI Key

POJYGQHOQQDGQZ-QRHSGQBVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2CC1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O

Origin of Product

United States

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